Codeine phosphate sesquihydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5913-76-8 |

|---|---|

Molecular Formula |

C36H54N2O17P2 |

Molecular Weight |

848.8 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;trihydrate |

InChI |

InChI=1S/2C18H21NO3.2H3O4P.3H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;;;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);3*1H2/t2*11-,12+,13-,17-,18-;;;;;/m00...../s1 |

InChI Key |

UDIMULCGRYVAIM-REWFBLHLSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OP(=O)(O)O.OP(=O)(O)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.O.O.OP(=O)(O)O.OP(=O)(O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OP(=O)(O)O.OP(=O)(O)O |

Other CAS No. |

5913-76-8 |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and crystallization of codeine phosphate sesquihydrate

An In-depth Technical Guide on the Synthesis and Crystallization of Codeine Phosphate (B84403) Sesquihydrate

Introduction

Codeine (3-methylmorphine) is an opioid alkaloid derived from the opium poppy (Papaver somniferum) or synthesized from morphine.[1][2] It is widely utilized as an analgesic for mild to moderate pain, an antitussive, and an anti-diarrheal agent.[2][3] For pharmaceutical applications, codeine is often converted into a salt form to improve its solubility and stability. Codeine phosphate is a common salt form, available commercially as a hemihydrate or a sesquihydrate.[4] These two hydrate (B1144303) forms are stable at room temperature, but their formation and interconversion are influenced by external factors like moisture and temperature.[3][4]

This technical guide provides a comprehensive overview of the synthesis of codeine from morphine and the subsequent crystallization of codeine phosphate sesquihydrate. It includes detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals in understanding and implementing these critical manufacturing steps.

Part 1: Synthesis of Codeine from Morphine

The most prevalent method for producing codeine on a commercial scale is through the methylation of morphine.[5] This process specifically targets the phenolic hydroxyl group at the C-3 position of the morphine molecule. Up to 90% of manufactured morphine is converted into codeine to meet market demands.[5]

The core reaction involves converting the hydroxyl group (-OH) on morphine's benzene (B151609) ring into a methoxy (B1213986) group (-OCH₃).[6]

Historical and Modern Methylating Agents

Historically, various methylating agents have been employed since the first successful synthesis by Grimaux in 1881 using methyl iodide.[5] Other classical agents like dimethyl sulfate (B86663) were also used. A significant challenge with these early agents was the undesirable side reaction with the tertiary amine nitrogen of the morphine molecule, leading to the formation of unstable quaternary ammonium (B1175870) compounds and subsequent loss of material.[5]

To overcome this, quaternary ammonium compounds, which cannot react with the morphine nitrogen, were introduced as methylating agents. Trimethylphenylammonium chloride became a prominent reagent for this purpose.[5] Modern approaches have also explored solid-phase synthesis using methylation resins, which can offer high yields and easier purification.[7]

General Synthesis Pathway

The synthesis of codeine from morphine is typically carried out in an organic solvent. When using certain methylating agents like trimethylanilinium chloride, a base is required to deprotonate the phenolic hydroxyl group, making it susceptible to methylation.[7]

Caption: General workflow for the synthesis of codeine from morphine.

Experimental Protocol: Methylation of Morphine

The following protocol is a generalized representation based on established industrial methods.

-

Reactant Preparation : In a suitable reaction vessel, dissolve morphine in a hydrocarbon solvent such as toluene (B28343) or xylene.[7]

-

Addition of Base : If using a methylating agent like a trimethylanilinium salt with a chloride counter-anion, add a base (e.g., sodium ethoxide) to the mixture to deprotonate the phenolic hydroxyl group of morphine.[7]

-

Methylation : Introduce the methylating agent (e.g., trimethylphenylammonium chloride) to the reaction mixture.

-

Heating : Heat the mixture under reflux for a specified period to drive the reaction to completion.

-

Work-up and Isolation : After cooling, the reaction mixture is typically washed with water to remove inorganic salts. The organic solvent is then evaporated.

-

Purification : The resulting crude codeine can be further purified by recrystallization or chromatography to yield the pure codeine free base. A solid-phase synthesis approach reported a 98% yield of codeine as determined by HPLC.[7]

Quantitative Data: Synthesis of Codeine

| Parameter | Value / Description | Reference |

| Starting Material | Morphine | [5][7] |

| Key Reaction | O-methylation of the phenolic hydroxyl group | [5][6] |

| Methylating Agents | Trimethylphenylammonium chloride, Trimethylanilinium ethoxide/hydroxide, Methylation Resins, Methyl Iodide | [5][7] |

| Solvents | Toluene, Xylene | [7] |

| Reported Yield | Up to 98% (using a solid-phase methylation resin) | [7] |

| Purification Method | Evaporation of solvent, followed by standard purification techniques. | [7] |

Part 2: Crystallization of this compound

Codeine phosphate exists in several crystalline forms, including two stable hydrates at room temperature: a hemihydrate (0.5 water molecules) and a sesquihydrate (1.5 water molecules).[3][4] The formation of a specific hydrate is highly dependent on the crystallization conditions, particularly the solvent system used. While some methods yield the hemihydrate, specific conditions can be tailored to produce the desired sesquihydrate form.[8][9] The sesquihydrate is a common active pharmaceutical ingredient (API).[4]

Crystallization Process Overview

The process begins by dissolving the codeine free base in a suitable solvent, followed by a salification reaction with phosphoric acid. The subsequent crystallization is controlled by adjusting parameters like temperature, pH, and solvent composition to favor the formation of the sesquihydrate crystalline structure.

Caption: Workflow for crystallization of this compound.

Experimental Protocol: Crystallization

This protocol is adapted from methodologies for preparing codeine phosphate hydrates, with specific emphasis on conditions favoring the sesquihydrate form. A common method to obtain the sesquihydrate involves salification in acetone.[9]

-

Dissolution : Dissolve purified codeine free base in acetone.

-

Salification : While stirring, slowly add a stoichiometric amount of phosphoric acid (H₃PO₄). The reaction forms codeine phosphate, which is less soluble in acetone, leading to its precipitation.

-

Crystal Growth : Maintain the mixture at a controlled temperature with continued stirring to allow for the growth of uniform crystals. The presence of an appropriate amount of water is critical for the formation of the sesquihydrate.

-

Isolation : Collect the precipitated crystals by filtration.

-

Washing : Wash the crystals with a small amount of cold acetone to remove any residual impurities.

-

Drying : Dry the crystals under vacuum at a controlled temperature to remove the solvent without disturbing the water of hydration. The final product is this compound.

Quantitative Data: Crystallization and Product Characteristics

| Parameter | Value / Description | Reference |

| Starting Material | Purified Codeine Free Base | [9] |

| Reagent | Phosphoric Acid (H₃PO₄) | [9] |

| Key Solvents | Acetone is a common solvent for sesquihydrate formation. Ethanol-water mixtures are used for hemihydrate. | [8][9] |

| Critical Process Control | Temperature, pH (typically controlled between 4.6-5.0 in aqueous ethanol systems), cooling rate, water content. | [9] |

| Resulting Product | This compound (C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O) | [3][4] |

| Solubility | Soluble in water, slightly soluble in ethanol. | [1][10] |

| Analytical Methods | HPLC, UV-Vis Spectrophotometry, FT-IR, Raman Spectroscopy, DSC, XRPD. | [1][8][11] |

Conclusion

The synthesis of codeine via morphine methylation and the subsequent crystallization of this compound are well-established but highly sensitive processes. The yield and purity of codeine are dependent on the choice of methylating agent and reaction conditions. Furthermore, the crystallization of the desired sesquihydrate form requires precise control over solvent systems, temperature, and pH to prevent the formation of other polymorphic or hydrated forms. The protocols and data presented in this guide serve as a foundational resource for the development, optimization, and quality control of this compound production.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. UNODC - Bulletin on Narcotics - 1958 Issue 3 - 005 [unodc.org]

- 6. youtube.com [youtube.com]

- 7. US6204337B1 - Solid-phase synthesis of codeine from morphine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN115057865B - Preparation method of codeine phosphate hemihydrate - Google Patents [patents.google.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Physicochemical Properties of Codeine Phosphate Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of codeine phosphate (B84403) sesquihydrate. The information is curated for professionals in pharmaceutical research and development, offering detailed data, experimental methodologies, and visual representations of key characteristics and pathways.

Chemical and Physical Properties

Codeine phosphate sesquihydrate is the phosphate salt form of codeine, an opioid analgesic. The "sesquihydrate" designation indicates the presence of 1.5 molecules of water of crystallization for each molecule of codeine phosphate. This hydration state is critical to its stability and handling properties.[1] It is one of the two commercially common hydrate (B1144303) forms, the other being the hemihydrate.[1][2]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O | [1] |

| Molecular Weight | 424.39 g/mol (Calculated) | - |

| CAS Number | 5913-76-8 | [3] |

| Appearance | White to yellowish-white crystals or crystalline powder.[4] | [4] |

| Taste & Odor | Odorless with a bitter taste.[2][5] | [2][5] |

| pH | 3.0 - 5.0 (for a 1 in 10 solution).[4] | [4] |

| Optical Rotation | [α]²⁰D: -98° to -102° | [4] |

Solubility Profile

This compound exhibits high aqueous solubility, a key factor in its formulation for oral and parenteral administration.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature | Source |

| Water | Freely soluble (1 g in <10 mL) | Ambient | [4][6] |

| Boiling Water | 1 in 15 | 100 °C | [7] |

| Ethanol (95%) | Slightly soluble (1 g in 100-1000 mL) | Ambient | [4] |

| Methanol | Slightly soluble | Ambient | [4][8] |

| Acetic Acid (100) | Freely soluble | Ambient | [4] |

| Chloroform | Slightly soluble | Ambient | [8] |

| Diethyl Ether | Practically insoluble | Ambient | [4][8] |

| N-Methyl-2-pyrrolidone (NMP) | High, increases with temperature | 293.2 - 313.2 K | [9] |

Solid-State Characterization: Polymorphism and Thermal Behavior

Codeine phosphate is known to exist in multiple solid-state forms, including three hydrates (sesquihydrate, monohydrate, hemihydrate) and two anhydrous polymorphs.[1][10] The sesquihydrate (COP-S) and hemihydrate (COP-H) are the most stable forms at room temperature.[1][2][10]

Upon heating, this compound undergoes a series of dehydration events before thermal decomposition.[1] These transformations can be characterized using thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 3: Key Thermal Events for this compound

| Thermal Event | Approximate Temperature (°C) | Technique | Observation | Source |

| Dehydration to Monohydrate | ~50-80 °C | DSC/TGA | Endothermic transition with mass loss | [1][11] |

| Dehydration to Hemihydrate | ~80-100 °C | DSC/TGA | Endothermic transition with mass loss | [1][11] |

| Dehydration to Anhydrous Form | > 100 °C | DSC/TGA | Endothermic transition with mass loss | [1] |

| Thermal Decomposition | ~240 °C | TGA/DTG | Onset of significant mass loss | [1] |

dot

Caption: Dehydration sequence of this compound upon heating.

Spectroscopic Properties

Spectroscopic techniques are essential for identifying and differentiating the various forms of codeine phosphate.

Table 4: Key Spectroscopic Data for Codeine Phosphate

| Technique | Wavelength / Wavenumber | Observation | Source |

| UV Spectrophotometry | λmin ≈ 284.8 nm (in water) | Characteristic minimum absorption. | [2] |

| FT-IR Spectroscopy | 1449 cm⁻¹ and 1463 cm⁻¹ (shoulder) | Bands in the sesquihydrate form that differ from the hemihydrate and anhydrous forms. | [12] |

| FT-IR Spectroscopy | 1170-1100 cm⁻¹ | Combined C-O and P-O stretching region, shows differences in multiplicity and intensity between hydrates. | [12] |

Vibrational spectroscopy (FT-IR and Raman) can effectively discriminate between the sesquihydrate and hemihydrate forms due to differences in their crystal structures and hydrogen bonding networks.[2]

Stability Profile

The stability of codeine phosphate is influenced by several factors, making it a critical consideration for formulation and storage.

-

Light Sensitivity : Codeine phosphate is sensitive to light and should be stored in light-resistant containers.[4][5][13]

-

pH Stability : Aqueous solutions of codeine phosphate are most stable at a pH of approximately 3.5.[14][15] Degradation is pH-dependent.[14]

-

Temperature : Stability is temperature-dependent, with degradation rates increasing at higher temperatures.[14]

-

Formulation Stability : In an extemporaneously compounded syrup (3 mg/mL in Ora-Sweet), codeine phosphate was stable for at least 98 days at room temperature (22-25°C) when protected from light.[16] The pH of this formulation remained stable at 4.2.[16]

Experimental Protocols

Thermal Analysis (DSC/TGA)

Detailed thermal analysis is performed to study solid-state transitions and decomposition.

-

Objective : To determine the temperatures of dehydration and decomposition.

-

Methodology :

-

A small, accurately weighed sample (typically 3-10 mg) of this compound is placed in an aluminum pan.

-

The pan is heated in a DSC or TGA instrument at a constant rate, often 10 °C/min.[17]

-

The analysis is conducted under an inert nitrogen atmosphere (e.g., flow rate of 100 mL/min) to prevent oxidative degradation.[17]

-

For DSC, the heat flow to or from the sample is measured relative to a reference, revealing endothermic (melting, dehydration) or exothermic (crystallization) events.[11]

-

For TGA, the mass of the sample is continuously monitored as a function of temperature, quantifying mass loss associated with dehydration or decomposition.[11]

-

dot

Caption: Workflow for the physicochemical analysis of a drug substance.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the drug and its degradation products over time.

-

Objective : To assess the chemical stability of codeine phosphate in a formulation.

-

Methodology :

-

Mobile Phase Preparation : A typical mobile phase could be a mixture of a phosphate buffer (pH adjusted, e.g., to 2.35) and an organic solvent like methanol.[17]

-

Standard and Sample Preparation : Solutions of known concentration (standards) and the test samples are prepared in a suitable diluent.

-

Chromatographic Conditions : The analysis is performed on a C18 column. The mobile phase is pumped at a constant flow rate (e.g., 1.1 mL/min). Detection is typically done using a UV detector at a specified wavelength (e.g., 214 nm).

-

Analysis : The retention time of the codeine peak is used for identification, and the peak area is used for quantification against the standard curve. The appearance of new peaks indicates degradation products.

-

Metabolic Pathway Overview

While not a physicochemical property, understanding the metabolic fate of codeine is crucial for drug development. Codeine is a prodrug that is metabolized in the liver primarily by two cytochrome P450 enzymes: CYP2D6 and CYP3A4.[18] Genetic variations (polymorphisms) in CYP2D6 can significantly alter the pharmacokinetics and clinical effects of codeine.[18][19]

-

O-demethylation (via CYP2D6) : Approximately 0-15% of codeine is converted to morphine , its most active metabolite, which is responsible for the majority of its analgesic effect.[18] Individuals who are "poor metabolizers" due to their CYP2D6 genotype may experience little pain relief.[18] Conversely, "ultrarapid metabolizers" are at risk of morphine toxicity.[18]

-

N-demethylation (via CYP3A4) : About 10-15% of codeine is metabolized to norcodeine .[18]

-

Glucuronidation (via UGT2B7) : The majority of codeine (50-70%) is converted to codeine-6-glucuronide .[18]

dot

Caption: Primary metabolic pathways of codeine in the liver.

References

- 1. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C36H54N2O17P2 | CID 5492885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. (-)-Codeine phosphate | C18H24NO7P | CID 5359227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 41444-62-6 CAS MSDS (CODEINE PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Codeine (PIM 140) [inchem.org]

- 8. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CODEINE PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ClinPGx [clinpgx.org]

- 19. The impact of CYP2D6 polymorphisms on the pharmacokinetics of codeine and its metabolites in Mongolian Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis and Determination of Codeine Phosphate Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data related to the crystal structure of codeine phosphate (B84403) sesquihydrate, an important active pharmaceutical ingredient (API). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of pharmaceutical sciences, crystallography, and materials science.

Introduction to Codeine Phosphate Hydrates

Codeine phosphate is known to exist in various hydrated forms, with the sesquihydrate (1.5 water molecules per codeine phosphate molecule) and the hemihydrate (0.5 water molecules) being the most stable and commonly used in pharmaceutical formulations.[1] The degree of hydration significantly influences the physicochemical properties of the API, including its stability, solubility, and dissolution rate, which in turn can affect its bioavailability.[2] Therefore, a thorough understanding of the crystal structure of codeine phosphate sesquihydrate is crucial for drug development and quality control.

Crystallographic Analysis

The determination of the crystal structure of this compound has been a subject of scientific investigation, with single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) being the primary analytical techniques employed.

Crystal Data and Structure Refinement

The crystallographic data for this compound (COP-S) provides fundamental information about its three-dimensional structure.

| Parameter | Value |

| Chemical Formula | C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O |

| Formula Weight | 424.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.152(1) |

| b (Å) | 15.045(2) |

| c (Å) | 12.345(1) |

| β (°) | 90.00 |

| Volume (ų) | 2256.4(4) |

| Z | 4 |

| Density (calculated) | 1.249 g/cm³ |

| Absorption Coefficient (μ) | 0.16 mm⁻¹ |

| F(000) | 900 |

Data sourced from Runčevski, T., et al. (2014).[1]

Molecular and Crystal Packing

The crystal structure of this compound is characterized by a complex network of hydrogen bonds. The asymmetric unit contains two codeine cations, two dihydrogen phosphate anions, and three water molecules.[3] The codeine cations are linked into zigzag chains via O—H···O hydrogen bonds.[3] The dihydrogen phosphate anions form ribbon-like chains through O—H···O interactions.[3] These chains, along with the water molecules, create a three-dimensional framework that stabilizes the crystal lattice. The water molecules are firmly integrated within this hydrogen-bonded network.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and verification of scientific findings.

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure of a compound from a single crystal is a definitive analytical method.

Methodology:

-

Crystal Growth: Obtaining single crystals of sufficient quality is the first and often most challenging step. For this compound, this has proven to be difficult, with the hemihydrate form being more amenable to single crystal growth.[1]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification and for obtaining structural information from polycrystalline materials.

Methodology:

-

Sample Preparation: A fine powder of the this compound is prepared and placed in a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phase. The peak positions are used to determine the unit cell parameters, and the peak intensities can be used for quantitative analysis and structure refinement.

Spectroscopic Characterization

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide valuable information about the molecular structure and bonding within the crystal lattice.

FT-IR and Raman Spectroscopy

These techniques are sensitive to the vibrational modes of molecules and are particularly useful for studying the hydrogen bonding network in hydrated crystals.

Methodology:

-

Sample Preparation: For FT-IR analysis, a small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the powder sample is placed directly in the path of the laser beam.

-

Data Acquisition: An FT-IR or Raman spectrometer is used to acquire the vibrational spectrum of the sample over a specific range of wavenumbers.

-

Spectral Interpretation: The positions, intensities, and shapes of the absorption bands (FT-IR) or scattered peaks (Raman) are correlated with specific molecular vibrations and functional groups.

Key Spectral Features for this compound:

| Spectral Region (cm⁻¹) | Assignment | Significance |

| 3600 - 3200 | O-H and N-H stretching vibrations | Provides information on the hydrogen bonding involving water molecules and the codeine and phosphate moieties. |

| 3100 - 2800 | C-H stretching vibrations | Characteristic of the codeine molecule's aliphatic and aromatic C-H bonds. |

| 1700 - 1500 | Aromatic C=C stretching and N-H bending vibrations | Fingerprint region for the codeine molecule's core structure. |

| 1200 - 900 | P-O stretching vibrations | Characteristic of the dihydrogen phosphate anion. |

Data interpretation based on general principles of vibrational spectroscopy and studies on related compounds.

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal behavior of this compound, particularly its dehydration process.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures the change in mass of a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a DSC or TGA pan.

-

Instrument Setup: The instrument is programmed with a specific heating rate and temperature range, typically under a controlled atmosphere (e.g., nitrogen).

-

Data Collection: The heat flow (DSC) and mass change (TGA) are recorded as the sample is heated.

-

Data Analysis: DSC thermograms reveal endothermic and exothermic transitions, such as melting and dehydration. TGA curves show the mass loss associated with these events.

Thermal Decomposition Pathway:

Upon heating, this compound undergoes a stepwise dehydration process.[1] The sesquihydrate first transforms into an unstable monohydrate, which then converts to the hemihydrate.[1] Further heating leads to the formation of two anhydrous forms before eventual decomposition at higher temperatures.[1]

Conclusion

The crystal structure of this compound is a complex, three-dimensional arrangement stabilized by an extensive hydrogen-bonding network. A combination of crystallographic, spectroscopic, and thermal analysis techniques is essential for its complete characterization. This in-depth understanding is critical for ensuring the quality, stability, and efficacy of pharmaceutical products containing this active ingredient. The data and methodologies presented in this guide provide a solid foundation for further research and development in this area.

References

An In-depth Technical Guide to Codeine Phosphate Sesquihydrate: Molecular Formula, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and structural characteristics of codeine phosphate (B84403) sesquihydrate, a widely utilized opioid analgesic. This document details its physicochemical properties, analytical methodologies for its characterization, and the fundamental signaling pathways through which it exerts its pharmacological effects.

Molecular Formula and Chemical Structure

Codeine phosphate sesquihydrate is the phosphate salt of codeine, an alkaloid derived from the opium poppy (Papaver somniferum). The "sesquihydrate" designation indicates the presence of 1.5 molecules of water for every two molecules of the codeine phosphate salt.

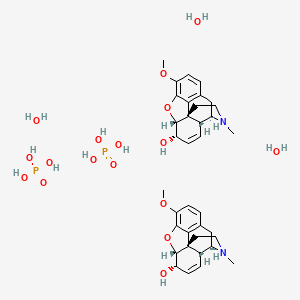

The chemical structure consists of the codeine cation, a phosphate anion, and water molecules integrated into the crystal lattice. The most accurate representation of its molecular formula is a dimeric unit: (C₁₈H₂₁NO₃)₂ · 2H₃PO₄ · 3H₂O, which corresponds to an overall molecular formula of C₃₆H₅₄N₂O₁₇P₂ .[1][2][3] The Chemical Abstracts Service (CAS) Registry Number for this compound is 5913-76-8 .[1][2]

The structure of the codeine molecule features a rigid pentacyclic framework, which is characteristic of morphinan (B1239233) alkaloids. Key functional groups include a tertiary amine, a hydroxyl group, a methyl ether, and an ether linkage within the ring system. The phosphate group forms an ionic bond with the protonated tertiary amine of the codeine molecule. The intricate network of hydrogen bonds involving the water molecules, phosphate anions, and the codeine cations is crucial for the stability of the crystal structure.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, quality control, and understanding its behavior in biological systems.

| Property | Value | References |

| Molecular Formula | C₃₆H₅₄N₂O₁₇P₂ | [1][2][3] |

| Molecular Weight | 848.77 g/mol | [1][5] |

| CAS Number | 5913-76-8 | [1][2] |

| Appearance | White or almost white crystalline powder, or small, colorless crystals. | [6] |

| Melting Point | Decomposes between 220 °C and 235 °C. | [7] |

| Solubility | Freely soluble in water, slightly soluble in ethanol (B145695). | [4][6] |

| pKa | The pKa of the codeine base is 8.21. | [2] |

| Optical Rotation | [α]²⁰D = -98° to -102° (c=2, water) | [8] |

Experimental Protocols for Analysis

Accurate characterization and quality control of this compound are critical. The following sections outline the methodologies for key analytical techniques.

Identification and Purity Assessment (Pharmacopoeial Methods)

The following protocols are adapted from standard pharmacopoeial monographs, such as the Japanese Pharmacopoeia, for the identification and purity assessment of codeine phosphate.

3.1.1. Infrared (IR) Spectroscopy

-

Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.

-

Methodology:

-

Prepare a potassium bromide (KBr) disc of the dried sample.

-

Record the infrared spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.

-

The spectrum should be concordant with the reference spectrum of codeine phosphate.[8]

-

3.1.2. Thin-Layer Chromatography (TLC)

-

Objective: To assess the presence of related substances and impurities.

-

Methodology:

-

Stationary Phase: Silica gel G plate.

-

Mobile Phase: A mixture of acetone, toluene, ethanol (99.5), and concentrated ammonia (B1221849) solution (e.g., in a ratio of 45:45:7:3).

-

Sample Preparation: Dissolve the substance in a suitable solvent (e.g., methanol) to a specified concentration.

-

Procedure: Apply the sample and standard solutions to the plate. Develop the chromatogram until the solvent front has moved a sufficient distance. After drying, visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., iodoplatinate (B1198879) reagent).

-

Analysis: Compare the Rf values and the intensity of any secondary spots in the sample chromatogram with those of the standard.[8]

-

3.1.3. High-Performance Liquid Chromatography (HPLC/UHPLC)

-

Objective: To quantify the purity of codeine phosphate and determine the levels of specific impurities.

-

Methodology (Example for Impurity Profiling):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: Typically in the range of 0.3-1.0 mL/min.

-

Detection: UV detection at a wavelength where codeine and its potential impurities absorb (e.g., 245 nm).[9]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.

-

Procedure: Inject the sample and standard solutions into the chromatograph. Record the chromatograms and calculate the percentage of impurities based on the peak areas.[9]

-

Structural Elucidation

3.2.1. X-ray Crystallography

-

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure and stereochemistry.

-

Methodology:

-

Crystal Growth: Grow single crystals of suitable size and quality from a supersaturated solution. This can be achieved by slow evaporation of the solvent (e.g., water or a water-ethanol mixture).[10]

-

Crystal Mounting: Mount a selected single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[5]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.[5]

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure in solution and confirm the identity and purity of the compound.

-

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

¹H-NMR Spectroscopy:

-

¹³C-NMR Spectroscopy:

-

2D-NMR Spectroscopy:

-

Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and between protons and carbons, respectively, providing unambiguous structural assignment.

-

-

Signaling Pathways and Mechanism of Action

Codeine itself has a relatively low affinity for opioid receptors. Its analgesic effects are primarily mediated through its metabolism to morphine by the cytochrome P450 enzyme CYP2D6 in the liver.[12][13][14] Morphine is a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of morphine to the MOR initiates a cascade of intracellular signaling events.

Codeine Metabolism

The metabolic conversion of codeine is a critical step in its pharmacological activity. The major metabolic pathways are:

-

O-demethylation: Conversion to morphine, catalyzed by CYP2D6. This is the primary pathway for its analgesic effect.[1][2][7]

-

N-demethylation: Conversion to norcodeine, catalyzed by CYP3A4.

-

Glucuronidation: Conjugation with glucuronic acid to form codeine-6-glucuronide, catalyzed by UGT2B7.

The genetic polymorphism of the CYP2D6 enzyme leads to significant inter-individual variability in the rate of morphine formation, which can affect the efficacy and safety of codeine.[7]

μ-Opioid Receptor Signaling Pathway

Upon binding of morphine to the μ-opioid receptor, the receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gαi/o). This activation initiates downstream signaling cascades that ultimately result in the analgesic effect.

The key events in this pathway are:

-

Receptor Activation: Morphine binds to the extracellular domain of the μ-opioid receptor.[8]

-

G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This causes the dissociation of the Gα-GTP and Gβγ subunits.[2]

-

Downstream Effector Modulation:

-

The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][8]

-

The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing calcium influx and subsequently decreasing the release of excitatory neurotransmitters (e.g., substance P, glutamate) from presynaptic terminals.[2]

-

The Gβγ subunit also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This further reduces neuronal excitability and neurotransmitter release.[2]

-

-

Pharmacological Effect: The net result of these signaling events is a reduction in the transmission of nociceptive signals, leading to analgesia.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. researchgate.net [researchgate.net]

- 7. mrocc.org [mrocc.org]

- 8. govinfo.gov [govinfo.gov]

- 9. Morphine structural elucidation-2 | PDF [slideshare.net]

- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. Pharmacokinetics of codeine after parenteral and oral dosing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

understanding the pharmacology of codeine phosphate sesquihydrate

An In-depth Technical Guide to the Pharmacology of Codeine Phosphate (B84403) Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine, an opioid analgesic, serves as a cornerstone for the management of mild to moderate pain and cough. Its therapeutic efficacy is intrinsically linked to its metabolic conversion to morphine. This technical guide provides a comprehensive overview of the pharmacology of codeine phosphate sesquihydrate, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and the clinical implications of its metabolic variability. Detailed experimental protocols and quantitative data are presented to support further research and development in the field of opioid pharmacology.

Physicochemical Properties

This compound is a salt of codeine, an alkaloid derived from the opium poppy (Papaver somniferum).[1] The sesquihydrate form indicates the presence of 1.5 molecules of water for every molecule of codeine phosphate.[2] This form is often used in pharmaceutical formulations due to its stability and solubility.[3]

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₄N₂O₁₇P₂ | [4] |

| Molecular Weight | 848.8 g/mol | [4][5] |

| Appearance | White crystalline powder or colorless crystals | [6][7] |

| Solubility | Soluble in water, slightly soluble in ethanol | [3][7] |

Pharmacodynamics: Mechanism of Action

Codeine itself is a prodrug with a relatively weak affinity for the μ-opioid receptor (MOR).[8] Its primary analgesic effects are mediated by its principal active metabolite, morphine, which is a potent MOR agonist.[9] Morphine has a 200-fold greater affinity for the MOR than codeine.[8][10]

Opioid receptors, including the μ, δ (delta), and κ (kappa) subtypes, are G-protein coupled receptors (GPCRs).[11][12] The binding of morphine to the MOR, primarily in the central nervous system (CNS), initiates a downstream signaling cascade.[1][13] This activation leads to:

-

Inhibition of Adenylyl Cyclase: This reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[14][15]

-

Modulation of Ion Channels: It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibits the opening of N-type voltage-gated calcium channels.[6][15]

The cumulative effect of these actions is a reduction in neuronal excitability and the inhibition of the release of nociceptive neurotransmitters, such as substance P, resulting in analgesia.[6][13] Codeine also exerts antitussive effects by acting on the cough center in the medulla oblongata.[13]

Opioid Receptor Signaling Pathway

The following diagram illustrates the signal transduction pathway following the activation of the μ-opioid receptor by morphine.

Caption: μ-Opioid Receptor G-protein Signaling Pathway.

Pharmacokinetics

The clinical effects of codeine are heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption and Distribution

Codeine is well-absorbed from the gastrointestinal tract, with a bioavailability of approximately 60-94%.[1][11][16] Peak plasma concentrations are typically reached within one hour of oral administration.[11] It has a large apparent volume of distribution (3 to 6 L/kg), indicating extensive distribution into tissues.[11]

Metabolism

Codeine metabolism is complex and primarily occurs in the liver via several key enzymatic pathways.[1][17] Genetic polymorphisms, particularly in the CYP2D6 gene, lead to significant inter-individual variability in its analgesic effect and potential for adverse reactions.[9]

-

O-demethylation (CYP2D6): Approximately 5-10% of codeine is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme to morphine, the primary active metabolite.[8][10][11]

-

N-demethylation (CYP3A4): Around 10% of codeine is converted to norcodeine by CYP3A4.[1][11]

-

Glucuronidation (UGT2B7): The most substantial metabolic pathway, accounting for 50-70% of a codeine dose, is conjugation with glucuronic acid by UGT2B7 to form codeine-6-glucuronide.[1][17]

Morphine and norcodeine are further metabolized, primarily through glucuronidation.[1][6]

Codeine Metabolic Pathway

Caption: Major Metabolic Pathways of Codeine.

Excretion

Approximately 90% of a codeine dose is excreted by the kidneys, with about 10% as unchanged codeine.[11] The elimination half-life of codeine and its metabolites is approximately 3 hours.[11][16]

Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~60-94% | [1][11][16] |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [11] |

| Volume of Distribution (Vd) | 3 - 6 L/kg | [11] |

| Elimination Half-life (t½) | ~2.5 - 3 hours | [11][16][18] |

| Protein Binding | ~56% (Codeine)~34% (Codeine-6-glucuronide)~46.5% (Morphine) | [18] |

| Metabolism Pathways | CYP2D6 (~5-10%)CYP3A4 (~10%)UGT2B7 (~50-70%) | [1][11][17] |

| Primary Route of Excretion | Renal (~90%) | [11] |

Genetic Polymorphisms of CYP2D6

The efficacy and safety of codeine are significantly impacted by genetic variations in the CYP2D6 gene, which categorizes individuals into different metabolizer phenotypes.[10]

-

Poor Metabolizers (PMs): Possess two non-functional alleles. They convert very little codeine to morphine, leading to a lack of analgesic effect.[8][19]

-

Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in diminished morphine formation.[10][19]

-

Normal (Extensive) Metabolizers (NMs): Have two fully functional alleles, leading to the expected conversion of codeine to morphine.[10]

-

Ultrarapid Metabolizers (UMs): Carry multiple functional copies of the CYP2D6 gene. They metabolize codeine to morphine more rapidly and completely, leading to higher-than-expected morphine levels and an increased risk of toxicity, including respiratory depression.[8][20]

The prevalence of these phenotypes varies significantly across different ethnic populations.[10][20]

| Phenotype | CYP2D6 Activity | Clinical Outcome with Codeine | Prevalence Example (Caucasians) |

| Ultrarapid Metabolizer (UM) | Increased | Increased morphine formation; risk of toxicity | ~1-10% |

| Normal Metabolizer (NM) | Normal | Expected analgesic effect | ~77-92% |

| Intermediate Metabolizer (IM) | Decreased | Reduced analgesic effect | ~10-15% |

| Poor Metabolizer (PM) | Absent/Greatly Reduced | Little to no analgesic effect | ~5-10% |

(Prevalence data sourced from[10][20])

Experimental Protocols

Quantification of Codeine and Metabolites in Biological Matrices

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify codeine, morphine, and other relevant metabolites in plasma, urine, or oral fluid.[21]

Protocol Outline:

-

Sample Preparation:

-

For urine samples, an initial hydrolysis step (e.g., acid hydrolysis) is required to convert glucuronide conjugates back to the parent compounds.[22]

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the biological matrix and remove interfering substances.[22][23]

-

-

Internal Standards: Add deuterated internal standards for each analyte to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response.[21][23]

-

Chromatographic Separation:

-

Use a reverse-phase C18 column for separation.[24]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).[22]

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard for quantification and confirmation.[22]

-

-

Calibration and Quantification:

Assessment of Analgesic Efficacy

Method: Hot Plate Test in Rodents

Objective: To evaluate the central analgesic properties of codeine by measuring the latency of a thermal pain response.[25]

Protocol Outline:

-

Acclimatization: Acclimatize animals (e.g., mice or rats) to the testing environment to reduce stress-induced variability.

-

Apparatus: Use a hot plate apparatus maintained at a constant, non-injurious temperature (e.g., 55 ± 0.5 °C).

-

Baseline Measurement: Place each animal on the hot plate and record the baseline latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

-

Drug Administration: Administer codeine (e.g., 21 mg/kg, intraperitoneally) or a vehicle control (e.g., saline) to randomized groups of animals.[26]

-

Post-Dose Testing: At predetermined time points after drug administration (e.g., 15, 30, 45, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.[26]

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Calculate the Area Under the Curve (AUC) for the time-effect relationship to determine the total analgesic effect over the testing period.[26]

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects between treatment groups.

-

Experimental Workflow for Analgesic Assessment

Caption: Workflow for Hot Plate Analgesia Assay.

Conclusion

This compound is a widely used opioid whose analgesic and antitussive properties are primarily dependent on its metabolic conversion to morphine. A thorough understanding of its pharmacokinetics and pharmacodynamics, particularly the profound influence of CYP2D6 genetic polymorphisms, is critical for its safe and effective clinical use. The experimental methodologies detailed herein provide a framework for continued research into the nuanced pharmacology of codeine and the broader class of opioid analgesics, aiding in the development of personalized pain management strategies and novel therapeutic agents.

References

- 1. Codeine - Wikipedia [en.wikipedia.org]

- 2. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C36H54N2O17P2 | CID 5492885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5913-76-8 | FAA91376 [biosynth.com]

- 6. (-)-Codeine phosphate | C18H24NO7P | CID 5359227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Codeine (PIM 140) [inchem.org]

- 8. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 11. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. What is the mechanism of Codeine Phosphate Hydrate? [synapse.patsnap.com]

- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. ClinPGx [clinpgx.org]

- 18. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 21. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. researchgate.net [researchgate.net]

- 24. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

The Prodrug Mechanism of Codeine Phosphate Sesquihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine, a widely used opioid analgesic, antitussive, and antidiarrheal agent, is a prodrug that requires metabolic activation to exert its primary therapeutic effects. This technical guide provides an in-depth exploration of the mechanism of action of codeine phosphate (B84403) sesquihydrate as a prodrug, with a focus on its complex metabolic pathways, the enzymes governing its biotransformation, and the profound influence of pharmacogenomics on its clinical efficacy and safety. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core concepts.

Introduction

Codeine phosphate sesquihydrate is a salt of codeine, an opiate alkaloid found in the opium poppy (Papaver somniferum).[1] While codeine itself possesses some pharmacological activity, its primary analgesic effects are mediated through its conversion to morphine.[2][3][4][5] This biotransformation is a critical step that is highly variable among individuals, primarily due to genetic polymorphisms in the enzymes responsible for its metabolism.[6] Understanding the intricacies of codeine's prodrug nature is paramount for optimizing its therapeutic use and mitigating the risks of adverse drug reactions.

This guide will delve into the metabolic pathways of codeine, the key enzymes involved, and the clinical implications of their variability. It will also provide detailed methodologies for studying codeine metabolism and present key quantitative data in a structured format to facilitate comparison and analysis.

The Prodrug Concept: Codeine's Journey to Activation

Codeine is pharmacologically effective primarily after it is metabolized in the liver to morphine, which is a potent agonist of the μ-opioid receptor.[3][4][5] The analgesic potency of morphine is significantly higher than that of codeine.[1] Therefore, the clinical efficacy of codeine is largely dependent on the extent of this metabolic conversion.

The primary enzyme responsible for the O-demethylation of codeine to morphine is Cytochrome P450 2D6 (CYP2D6).[2][7][8] The activity of CYP2D6 is highly variable in the population due to genetic polymorphisms, leading to distinct phenotypes of drug metabolism.[3][9]

Metabolic Pathways of Codeine

Codeine undergoes extensive metabolism through several key pathways, primarily in the liver.[1] The main metabolic routes are:

-

O-demethylation to Morphine: A minor but critical pathway catalyzed by CYP2D6 , accounting for approximately 5-10% of a codeine dose in individuals with normal enzyme function.[2][6][10] Morphine is a potent opioid agonist and is primarily responsible for the analgesic effects of codeine.

-

N-demethylation to Norcodeine: This pathway is mediated by Cytochrome P450 3A4 (CYP3A4) and accounts for about 10% of codeine metabolism.[10] Norcodeine is a less active metabolite.

-

Glucuronidation to Codeine-6-glucuronide (C6G): This is the major metabolic pathway, accounting for approximately 70-80% of a codeine dose.[3] This reaction is catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7) .[11][12] C6G is an active metabolite, although its contribution to the overall analgesic effect is still under investigation.[12]

Morphine, the active metabolite, is further metabolized, primarily through glucuronidation by UGT2B7, to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). M6G is also a potent opioid agonist, while M3G is inactive and may even have neuroexcitatory effects.

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathways of codeine.

Figure 1: Metabolic pathways of codeine.

The Role of CYP2D6 Polymorphisms

The gene encoding for the CYP2D6 enzyme is highly polymorphic, with over 100 known alleles.[11] These genetic variations result in different levels of enzyme activity, leading to the classification of individuals into four main phenotypes:

-

Poor Metabolizers (PMs): Individuals with two non-functional alleles. They have little to no CYP2D6 activity and, therefore, convert very little codeine to morphine, often experiencing inadequate pain relief.[2][6]

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. They have decreased CYP2D6 activity.

-

Extensive (Normal) Metabolizers (EMs): Individuals with two fully functional alleles. They have normal CYP2D6 activity.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the functional CYP2D6 gene. They have significantly increased CYP2D6 activity, leading to a rapid and extensive conversion of codeine to morphine, which can result in an increased risk of morphine toxicity, even at standard doses.[2][3][9][13]

The prevalence of these phenotypes varies among different ethnic populations.

Quantitative Data on Codeine Metabolism

The following tables summarize key quantitative data related to the pharmacokinetics and enzyme kinetics of codeine and its metabolites.

Pharmacokinetic Parameters of Codeine and Morphine by CYP2D6 Phenotype

| Phenotype | Drug | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |

| EM | Codeine | 138.8 | 1262.4 | 2.6 | [14] |

| Morphine | 1.8 ± 0.9 | 11 (5-17) | - | [13] | |

| UM | Codeine | - | - | - | |

| Morphine | 2.7 ± 1.2 | 16 (10-24) | - | [13] | |

| PM | Codeine | - | - | - | |

| Morphine | Not detectable | Not detectable | - | ||

| IM | Codeine | - | - | - | |

| Morphine | - | - | - |

Data presented as mean ± SD or median (range). Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Enzyme Kinetics of UGTs in Codeine and Morphine Metabolism in Human Liver Microsomes

| Substrate | Metabolite | Enzyme | Km (mM) | Vmax (nmol/mg/min) | Reference |

| Codeine | Codeine-6-glucuronide | UGT2B7 | 2.21 ± 0.68 | 0.54 ± 0.24 | [15] |

| Morphine | Morphine-3-glucuronide | UGT2B7 | - | - | |

| Morphine | Morphine-6-glucuronide | UGT2B7 | - | - |

Km: Michaelis-Menten constant; Vmax: Maximum reaction velocity.

Experimental Protocols

In Vitro Analysis of Codeine Metabolism using Human Liver Microsomes

This protocol provides a general framework for studying the metabolism of codeine in vitro.

To determine the metabolic stability and identify the metabolites of codeine in human liver microsomes.

-

Pooled human liver microsomes (HLMs)

-

This compound

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

LC-MS/MS system

Figure 2: Experimental workflow for in vitro codeine metabolism.

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.5-1 mg/mL), phosphate buffer (pH 7.4), and codeine (at desired concentrations).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench Reaction: Terminate the reaction at each time point by adding an equal volume of cold acetonitrile. This will precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze the disappearance of codeine and the formation of its metabolites using a validated LC-MS/MS method.

In Vivo Pharmacokinetic Study of Codeine in Humans

This protocol outlines a typical design for an in vivo study to assess the pharmacokinetics of codeine.

To determine the pharmacokinetic profile of codeine and its metabolites in healthy volunteers with different CYP2D6 genotypes.

-

Open-label, single-dose, parallel-group study.

-

Participants will be genotyped for CYP2D6 and assigned to groups based on their metabolizer status (e.g., PM, EM, UM).

-

Subject Recruitment and Screening: Recruit healthy adult volunteers. Obtain informed consent and perform a medical screening, including CYP2D6 genotyping.

-

Drug Administration: After an overnight fast, administer a single oral dose of this compound (e.g., 30 mg or 60 mg).

-

Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of codeine and its metabolites (morphine, C6G, norcodeine) in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for codeine and its metabolites for each CYP2D6 phenotype group using appropriate software.

Conclusion

This compound serves as a classic example of a prodrug whose clinical utility is intricately linked to its metabolic activation. The conversion of codeine to morphine via the polymorphic enzyme CYP2D6 is the cornerstone of its analgesic efficacy. The significant interindividual variability in CYP2D6 activity underscores the importance of a personalized medicine approach to codeine therapy. For researchers and drug development professionals, a thorough understanding of these metabolic pathways and the factors that influence them is essential for the rational design of new analgesics and for optimizing the use of existing opioid medications. The experimental protocols and quantitative data provided in this guide offer a foundational resource for further investigation into the complex pharmacology of codeine.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.cpicpgx.org [files.cpicpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]

- 7. The pharmacokinetics of codeine and its metabolites in Blacks with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacogenomics of codeine, morphine, and morphine-6-glucuronide: model-based analysis of the influence of CYP2D6 activity, UGT2B7 activity, renal impairment, and CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human pharmacokinetic study of immediate-release (codeine phosphate) and sustained-release (codeine Contin) codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucuronidation of codeine and morphine in human liver and kidney microsomes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]

- 15. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of Codeine to Morphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway of codeine phosphate (B84403) sesquihydrate to its active metabolite, morphine. The document details the enzymatic processes, pharmacokinetic variability, and experimental methodologies crucial for research and development in pharmacology and drug metabolism.

Introduction

Codeine, a widely used opioid analgesic and antitussive, is a prodrug that exerts its primary analgesic effects after being metabolized to morphine.[1][2] The biotransformation of codeine is a complex process primarily occurring in the liver, involving several key enzymes.[3] The efficiency of this conversion, particularly the O-demethylation step, is highly variable among individuals due to genetic polymorphisms, which can significantly impact the drug's efficacy and safety profile.[1][4] Understanding the nuances of this metabolic pathway is critical for drug development, personalized medicine, and clinical practice to ensure optimal therapeutic outcomes while minimizing the risk of adverse events.

The Core Metabolic Pathway

The metabolism of codeine phosphate sesquihydrate proceeds through three main pathways: O-demethylation, N-demethylation, and glucuronidation. The principal pathways for the metabolism of codeine occur in the liver, with some metabolic activity also found in the intestine and brain.[3]

-

O-demethylation to Morphine: This is the critical activation pathway where codeine is converted to morphine, a potent µ-opioid receptor agonist.[4] This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[5] Although this pathway accounts for a relatively small percentage of overall codeine metabolism (approximately 5-10% in extensive metabolizers), it is essential for the drug's analgesic effect.[4][6] Morphine has a 200-fold greater affinity for µ-opioid receptors than codeine.[4]

-

N-demethylation to Norcodeine: Approximately 10-15% of codeine is N-demethylated to norcodeine by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] Norcodeine is a pharmacologically weak metabolite.[3]

-

Glucuronidation to Codeine-6-glucuronide (B1240514): The major metabolic pathway for codeine involves conjugation with glucuronic acid to form codeine-6-glucuronide.[3][7] This reaction is catalyzed by the UDP-glucuronosyltransferase 2B7 (UGT2B7) and accounts for approximately 50-70% of the administered codeine dose.[3] Codeine-6-glucuronide has a similar weak affinity for the µ-opioid receptor as codeine itself.[3]

Morphine, once formed, is further metabolized, primarily through glucuronidation by UGT2B7, to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[3] M6G is a potent analgesic, even more so than morphine in some contexts, while M3G has no analgesic activity and may contribute to side effects.[3]

Metabolic Pathway Diagram

Caption: Metabolic fate of this compound.

Quantitative Data on Codeine Metabolism

The conversion of codeine to its metabolites is subject to significant inter-individual variability, largely due to genetic polymorphisms in the metabolizing enzymes, particularly CYP2D6. This variability gives rise to distinct metabolizer phenotypes.

Pharmacokinetic Parameters by CYP2D6 Metabolizer Phenotype

The phenotype for CYP2D6 is determined by the number and type of functional alleles an individual possesses, which is often translated into an "activity score".[8]

| CYP2D6 Phenotype | Activity Score | Prevalence | Morphine Formation | Clinical Implication |

| Poor Metabolizer (PM) | 0 | 5-10% of Caucasians | Greatly reduced or absent | Lack of analgesic effect.[8] |

| Intermediate Metabolizer (IM) | 0.5 | 2-11% | Reduced | May experience reduced analgesia.[1][8] |

| Extensive Metabolizer (EM) | 1.0 - 2.0 | 77-92% | Normal | Expected analgesic response.[1][8] |

| Ultrarapid Metabolizer (UM) | >2.0 | 1-2% (up to 28% in some populations) | Increased | Risk of morphine toxicity, even at standard doses.[8][9] |

Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes involved in codeine metabolism. These values are derived from in vitro studies using human liver microsomes.

| Enzyme | Pathway | Substrate | Metabolite | Km (µM) | Vmax (nmol/mg/min) |

| CYP2D6 | O-demethylation | Codeine | Morphine | Data not consistently reported in provided search results | Data not consistently reported in provided search results |

| CYP3A4 | N-demethylation | Codeine | Norcodeine | Data not consistently reported in provided search results | Data not consistently reported in provided search results |

| UGT2B7 | Glucuronidation | Codeine | Codeine-6-glucuronide | 1410 - 2210 | 0.54 - 0.74 |

| UGT2B7 | Glucuronidation | Morphine | Morphine-3-glucuronide | Data not consistently reported in provided search results | Data not consistently reported in provided search results |

| UGT2B7 | Glucuronidation | Morphine | Morphine-6-glucuronide | Data not consistently reported in provided search results | Data not consistently reported in provided search results |

Note: Enzyme kinetic parameters can vary depending on the experimental conditions and the source of the enzyme preparation.

Pharmacokinetic Parameters of Codeine and Metabolites

The table below presents key pharmacokinetic parameters for codeine and its major metabolites in extensive metabolizers following a single oral dose.

| Compound | Tmax (hr) | t½ (hr) | AUC (ng·h/mL) |

| Codeine | ~1.0 | ~3.0 | Varies with dose |

| Morphine | ~1.5 | ~2.5 | Significantly lower than codeine in EMs |

| Codeine-6-glucuronide | ~2.0 | ~4.0 | Highest among all metabolites |

| Norcodeine | ~1.5 | ~3.5 | Lower than C6G |

Experimental Protocols

This section outlines the methodologies for key experiments used to study the metabolic pathway of codeine to morphine.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the kinetics of codeine metabolism by hepatic enzymes.

Objective: To measure the formation of morphine, norcodeine, and codeine-6-glucuronide from codeine in a controlled in vitro system.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

UDP-glucuronic acid (UDPGA)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standards for LC-MS/MS analysis (e.g., deuterated analogs of the analytes)

Protocol:

-

Prepare a stock solution of codeine in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

-

To study oxidative metabolism (CYP450 activity), add the NADPH regenerating system. To study glucuronidation (UGT activity), add UDPGA. For studying the complete metabolism, add both.

-

Initiate the reaction by adding codeine at various concentrations (to determine Km and Vmax).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Transfer the supernatant to a new tube, add the internal standard, and analyze the formation of metabolites using a validated LC-MS/MS method.

Data Analysis:

-

Plot the rate of metabolite formation against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each metabolic pathway.

Quantification of Codeine and Metabolites in Plasma by LC-MS/MS

This protocol describes the analytical method for the simultaneous quantification of codeine and its metabolites in human plasma.

Objective: To accurately measure the concentrations of codeine, morphine, norcodeine, and their glucuronidated conjugates in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge the sample.

-

Alternatively, for cleaner samples, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Evaporate the supernatant/extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases, typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Define specific precursor-to-product ion transitions for each analyte and internal standard for selective and sensitive detection.

Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

CYP2D6 Genotyping

This protocol provides a general workflow for determining the CYP2D6 genotype of an individual to predict their metabolizer phenotype.

Objective: To identify the specific alleles of the CYP2D6 gene to classify an individual as a poor, intermediate, extensive, or ultrarapid metabolizer.

Materials:

-

Genomic DNA extracted from whole blood or saliva.

-

Polymerase Chain Reaction (PCR) reagents (Taq polymerase, dNTPs, primers).

-

Allele-specific primers or probes for the most common and clinically relevant CYP2D6 variants (e.g., *3, *4, *5, *6, *10, *17, *41, and gene duplications).

-

Real-time PCR instrument or other genotyping platform.

Protocol:

-

DNA Extraction: Isolate genomic DNA from the patient's sample using a commercial kit.

-

Allelic Discrimination PCR: Perform PCR using allele-specific primers and/or probes. For example, TaqMan assays use fluorescently labeled probes that bind to specific alleles.

-

Detection of Gene Deletion and Duplication: Use a specific method to detect copy number variations, such as long-range PCR or a specialized gene copy number assay.

-

Data Analysis: The results from the different assays are combined to determine the diplotype (the combination of two alleles) of the individual.

-

Phenotype Assignment: Based on the identified diplotype, an activity score is calculated, and the corresponding metabolizer phenotype is assigned (as per the table in section 3.1).

Experimental Workflow Diagram

Caption: Workflow for clinical studies of codeine metabolism.

Conclusion

The metabolic pathway of this compound to morphine is a well-characterized but highly variable process that is fundamental to its clinical effects. The central role of CYP2D6 in this bioactivation makes it a prime example of the importance of pharmacogenetics in drug therapy. For researchers and drug development professionals, a thorough understanding of the enzymatic reactions, the genetic factors influencing them, and the robust experimental methods to study them is paramount. This guide provides a foundational framework for these endeavors, emphasizing the need for quantitative analysis and detailed methodological considerations to advance the safe and effective use of codeine and the development of novel analgesics.

References

- 1. jptcp.com [jptcp.com]

- 2. Glucuronidation of dihydrocodeine by human liver microsomes and the effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [helda.helsinki.fi]

- 4. researchgate.net [researchgate.net]

- 5. Glucuronidation of codeine and morphine in human liver and kidney microsomes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Critical Role of CYP2D6 in Codeine Phosphate Sesquihydrate Metabolism: A Technical Guide for Researchers and Drug Development Professionals